Cas no 94021-69-9 (Benzoic acid,2-[[(octahydro-8,8-dimethyl-1-naphthalenyl)methylene]amino]-, methyl ester(9CI))

Benzoic acid,2-[[(octahydro-8,8-dimethyl-1-naphthalenyl)methylene]amino]-, methyl ester(9CI) structure
94021-69-9 structure
Product name:Benzoic acid,2-[[(octahydro-8,8-dimethyl-1-naphthalenyl)methylene]amino]-, methyl ester(9CI)
CAS No:94021-69-9
MF:C21H29NO2
MW:327.46046
CID:805416
PubChem ID:25076560

Benzoic acid,2-[[(octahydro-8,8-dimethyl-1-naphthalenyl)methylene]amino]-, methyl ester(9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[[(octahydro-8,8-dimethyl-1-naphthalenyl)methylene]amino]-, methyl ester(9CI)
    • methyl 2-[(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-1-yl)methylideneamino]benzoate
    • methyl 2-[[(octahydro-8,8-dimethyl-1-naphthyl)methylene]amino]benzoate
    • 94021-69-9
    • Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate
    • EINECS 301-462-9
    • Inchi: InChI=1S/C21H29NO2/c1-21(2)13-7-10-15-8-6-9-16(19(15)21)14-22-18-12-5-4-11-17(18)20(23)24-3/h4-5,11-12,14-16,19H,6-10,13H2,1-3H3
    • InChI Key: SOVXORZTOMBPOG-UHFFFAOYSA-N
    • SMILES: CC1(CCCC2C1C(CCC2)C=NC3=CC=CC=C3C(=O)OC)C

Computed Properties

  • Exact Mass: 327.219829
  • Monoisotopic Mass: 327.219829
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 38.7

Experimental Properties

  • Density: 1.09
  • Boiling Point: 467.3°Cat760mmHg
  • Flash Point: 178.9°C
  • Refractive Index: 1.568

Benzoic acid,2-[[(octahydro-8,8-dimethyl-1-naphthalenyl)methylene]amino]-, methyl ester(9CI) Related Literature

Additional information on Benzoic acid,2-[[(octahydro-8,8-dimethyl-1-naphthalenyl)methylene]amino]-, methyl ester(9CI)

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